1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1018143-69-5
VCID: VC8192024
InChI: InChI=1S/C15H11N3O/c1-19-13-6-4-12(5-7-13)18-10-11(9-16)14-3-2-8-17-15(14)18/h2-8,10H,1H3
SMILES: COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol

1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 1018143-69-5

Cat. No.: VC8192024

Molecular Formula: C15H11N3O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1018143-69-5

Specification

CAS No. 1018143-69-5
Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
IUPAC Name 1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C15H11N3O/c1-19-13-6-4-12(5-7-13)18-10-11(9-16)14-3-2-8-17-15(14)18/h2-8,10H,1H3
Standard InChI Key OUJOPHAMSAVRSS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N
Canonical SMILES COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a bicyclic pyrrolo[2,3-b]pyridine system fused at positions 2 and 3 of the pyrrole and pyridine rings, respectively. Key substituents include:

  • 4-Methoxyphenyl group at position 1, enhancing lipophilicity and π-π stacking potential.

  • Cyano group at position 3, contributing to electronic polarization and hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H11N3O\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}
Molecular Weight249.27 g/mol
IUPAC Name4-(3-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Melting PointNot reported
Boiling PointNot reported

Spectroscopic Characterization

  • IR Spectroscopy: Absorption bands for C≡N (2176–2224 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) .

  • NMR: 1H^1\text{H}-NMR signals for pyrrole protons appear at δ 6.8–7.5 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy group .

Synthetic Methodologies

Friedländer Cyclization

A prominent method involves the Friedländer reaction between 2-aminopyridine derivatives and ketones under acidic conditions :

  • Precursor Preparation: 2-Amino-4-(4-methoxyphenyl)pyrrole-3-carbonitrile is synthesized via condensation of 4-methoxybenzaldehyde with malononitrile .

  • Cyclization: Reacting the precursor with cyclopentanone or cyclohexanone in the presence of AlCl3\text{AlCl}_3 yields the pyrrolopyridine core .

Example Protocol:

  • Reactants: 2-Amino-4-(4-methoxyphenyl)pyrrole-3-carbonitrile (1 mmol), cyclopentanone (1.4 mmol), AlCl3\text{AlCl}_3 (4 mmol).

  • Conditions: Reflux in 1,2-dichloroethane for 8–10 hours.

  • Yield: 75–87% .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Time: 30–32 minutes at 400 W .

  • Advantages: Improved yield (85%) and reduced side products .

Table 2: Comparison of Synthetic Methods

MethodConditionsYieldTime
Friedländer CyclizationAlCl3\text{AlCl}_3, reflux75–87%8–10 hours
Microwave-Assisted400 W, AlCl3\text{AlCl}_385%30–32 min

Industrial Scalability

  • Continuous Flow Reactors: Enhance efficiency for large-scale production by optimizing temperature and residence time.

  • Purification: Recrystallization from ethanol or chromatography (CH2_2Cl2_2:MeOH, 9:1) .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits salt-inducible kinase 2 (SIK2), a regulator of cell proliferation and metabolism:

  • IC50_{50}: 0.18 μM against MCF-7 breast cancer cells .

  • Mechanism: Competitive binding to the ATP-binding pocket of SIK2, disrupting downstream signaling.

Anti-Inflammatory Activity

  • COX-2 Inhibition: Reduces prostaglandin synthesis by 60% at 10 μM .

  • Cytokine Suppression: Lowers IL-6 and TNF-α levels in murine macrophages by 40–50% .

Table 3: Biological Activity Profile

ActivityModel SystemResultSource
AnticancerMCF-7 cellsIC50_{50} = 0.18 μM
Anti-InflammatoryRAW 264.7 macrophages50% IL-6 reduction
AntimicrobialS. aureusMIC = 0.54 μM

Neuroprotective Effects

  • Oxidative Stress Mitigation: Scavenges ROS in PC12 neuronal cells, reducing apoptosis by 30%.

  • Pathway Modulation: Upregulates Bcl-2 and downregulates Bax proteins.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Compound: Serves as a scaffold for kinase inhibitors due to its planar aromatic system .

  • Structural Analogues: Derivatives with methyl or halogen substitutions show enhanced bioavailability .

Industrial Relevance

  • Intermediate: Used in synthesizing advanced materials and fluorescent dyes.

  • Scale-Up Challenges: Poor solubility in aqueous media necessitates prodrug development .

Future Directions

  • Optimization: Introduce solubilizing groups (e.g., PEG chains) to improve pharmacokinetics.

  • Targeted Delivery: Develop nanoparticle formulations for cancer-specific uptake.

  • Clinical Trials: Prioritize compounds with IC50_{50} < 0.1 μM for preclinical testing .

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